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molecular formula C9H9NO3 B493273 (Formylanilino)acetic acid

(Formylanilino)acetic acid

Cat. No. B493273
M. Wt: 179.17g/mol
InChI Key: RANZFZPAPRINCF-UHFFFAOYSA-N
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Patent
US05684161

Procedure details

7.56 g (50 mmole) of N-phenyl glycine and 54.87 g (1.19 mmole) of formic acid were transferred into a reaction vessel and 16.23 g (159 mol) of acetic anhydride was added dropwise over about 10 minutes while cooling and stirring. The reaction mixture was stirred for one hour at 0° C. and for two hours at room temperature. The resulting reaction mixture was concentrated under vacuum to obtain crude crystals. The crystals were recrystallized from ethanol-isopropyl ether to obtain 7.47 g of the title compound (yield 83.4%).
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
54.87 g
Type
reactant
Reaction Step One
Quantity
16.23 g
Type
reactant
Reaction Step Two
Yield
83.4%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:12](O)=[O:13].C(OC(=O)C)(=O)C>>[CH:12]([N:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:8][C:9]([OH:11])=[O:10])=[O:13]

Inputs

Step One
Name
Quantity
7.56 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)O
Name
Quantity
54.87 g
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
16.23 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for one hour at 0° C. and for two hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain crude crystals
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from ethanol-isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(=O)N(CC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.47 g
YIELD: PERCENTYIELD 83.4%
YIELD: CALCULATEDPERCENTYIELD 3503.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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